PC Alkyne-PEG4-NHS carbonate ester
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Overview
Description
PC Alkyne-PEG4-NHS carbonate ester is a photocleavable linker with an alkyne and NHS carbonate ester end group. The NHS ester can react with primary amines, while the alkyne can participate in copper-catalyzed Click Chemistry reactions with azide moieties . This compound is widely used in pharmaceutical research and development for the covalent modification of biomolecules such as proteins and peptides .
Preparation Methods
The synthesis of PC Alkyne-PEG4-NHS carbonate ester involves the reaction of an alkyne-terminated polyethylene glycol (PEG) with an NHS carbonate ester. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
PC Alkyne-PEG4-NHS carbonate ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Photocleavage: The compound can be cleaved under UV light, releasing the alkyne and NHS carbonate ester groups.
Common reagents used in these reactions include copper(I) catalysts for Click Chemistry and primary amines for substitution reactions. Major products formed include amide-linked biomolecules and azide-alkyne cycloaddition products .
Scientific Research Applications
PC Alkyne-PEG4-NHS carbonate ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PC Alkyne-PEG4-NHS carbonate ester involves its ability to form covalent bonds with primary amines through its NHS ester group. This reaction results in the stable attachment of the compound to biomolecules. The photocleavable nature of the compound allows for controlled release of the attached molecules under UV light .
Comparison with Similar Compounds
PC Alkyne-PEG4-NHS carbonate ester is unique due to its combination of an alkyne group, NHS carbonate ester, and photocleavable properties. Similar compounds include:
Alkyne-PEG4-NHS ester: Lacks the photocleavable property but can still participate in Click Chemistry and amine reactions.
PC Alkyne-PEG4-NHS ester: Similar structure but may have different linker lengths or functional groups.
Alkyne-PEG4-NHS carbonate ester: Similar functionality but may differ in specific applications or reactivity.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles, making this compound a versatile tool in various research fields.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O14/c1-4-10-40-13-15-42-17-18-43-16-14-41-12-9-30-26(33)6-5-11-44-25-20-23(32(37)38)22(19-24(25)39-3)21(2)45-29(36)46-31-27(34)7-8-28(31)35/h1,19-21H,5-18H2,2-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMPLACVFKCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCC#C)OC)OC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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